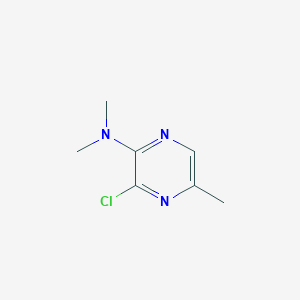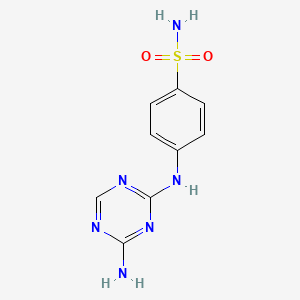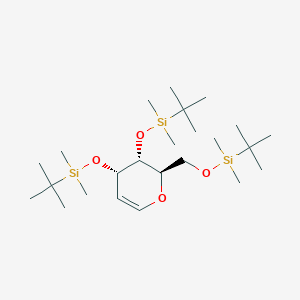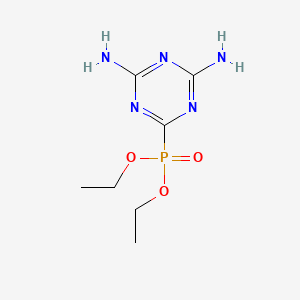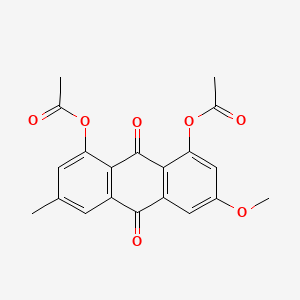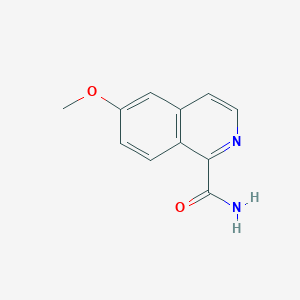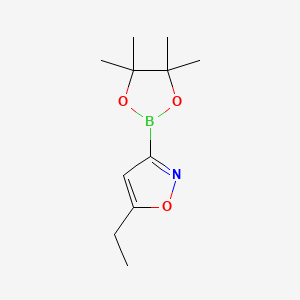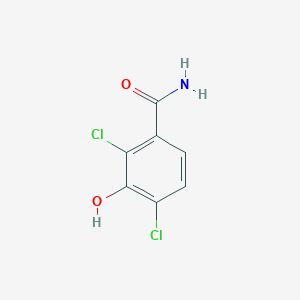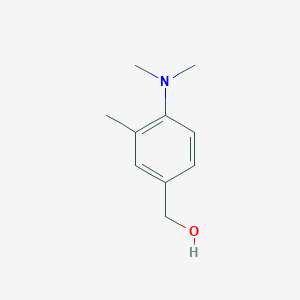
(4-(Dimethylamino)-3-methylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Dimethylamino)-3-methylphenyl)methanol is an organic compound with a molecular formula of C10H15NO. This compound features a dimethylamino group and a methyl group attached to a phenyl ring, with a methanol group at the para position relative to the dimethylamino group. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)-3-methylphenyl)methanol typically involves the reaction of 4-(Dimethylamino)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Dimethylamino)-3-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (4-(Dimethylamino)-3-methylphenyl)methanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form (4-(Dimethylamino)-3-methylphenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form (4-(Dimethylamino)-3-methylphenyl)chloromethane.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed
Oxidation: (4-(Dimethylamino)-3-methylphenyl)methanone
Reduction: (4-(Dimethylamino)-3-methylphenyl)methane
Substitution: (4-(Dimethylamino)-3-methylphenyl)chloromethane
Aplicaciones Científicas De Investigación
(4-(Dimethylamino)-3-methylphenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (4-(Dimethylamino)-3-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar dimethylamino functionality, used as a nucleophilic catalyst in organic synthesis.
Dimethylaniline: An aromatic amine with a dimethylamino group, used as an intermediate in the production of dyes and other chemicals.
Dimethylethanolamine: A bifunctional compound with both a tertiary amine and primary alcohol group, used in skin care products and as a nootropic.
Uniqueness
(4-(Dimethylamino)-3-methylphenyl)methanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
773871-29-7 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
[4-(dimethylamino)-3-methylphenyl]methanol |
InChI |
InChI=1S/C10H15NO/c1-8-6-9(7-12)4-5-10(8)11(2)3/h4-6,12H,7H2,1-3H3 |
Clave InChI |
MJQZSKWWEXLQEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CO)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


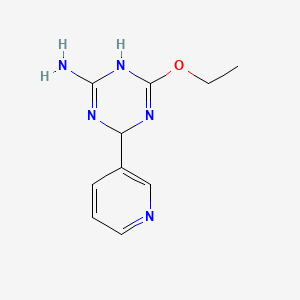
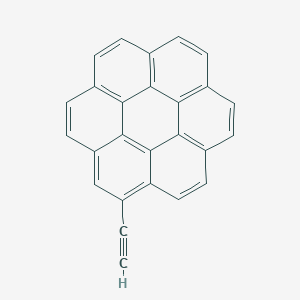
![4-([2,3'-Bipyridin]-5-yl)aniline](/img/structure/B13143033.png)
